molecular formula C16H21N3O5S B4124060 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B4124060
M. Wt: 367.4 g/mol
InChI Key: RYVKYXGWBLGYFA-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound featuring a benzodioxole moiety, a propanoyl group, and a hydrazinecarbothioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Propanoyl Group: The benzodioxole is then reacted with a propanoyl chloride in the presence of a base to form the propanoyl derivative.

    Hydrazinecarbothioamide Formation: The propanoyl derivative is then reacted with hydrazine and a thiocarbonyl reagent to form the hydrazinecarbothioamide linkage.

    Final Coupling: The tetrahydro-2-furanylmethyl group is introduced through a coupling reaction with the hydrazinecarbothioamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the hydrazinecarbothioamide linkage.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propanoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the hydrazinecarbothioamide linkage.

    Substitution: Substituted derivatives at the propanoyl group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biochemical pathways involving hydrazinecarbothioamide derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to aromatic residues in proteins, while the hydrazinecarbothioamide linkage can form covalent bonds with nucleophilic sites. This dual interaction can modulate the activity of the target molecule, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-chlorobenzyl)hydrazinecarbothioamide
  • 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide
  • 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-bromo-2-chlorophenyl)hydrazinecarbothioamide

Uniqueness

The unique combination of the benzodioxole moiety, propanoyl group, and hydrazinecarbothioamide linkage in 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide distinguishes it from similar compounds. This structure allows for specific interactions with molecular targets, potentially leading to unique biological and chemical properties.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yloxy)propanoylamino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-10(24-11-4-5-13-14(7-11)23-9-22-13)15(20)18-19-16(25)17-8-12-3-2-6-21-12/h4-5,7,10,12H,2-3,6,8-9H2,1H3,(H,18,20)(H2,17,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVKYXGWBLGYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NCC1CCCO1)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

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